Metformin-d6 is intended for use as an internal standard for the quantification of metformin by GC- or LC-MS. Metformin is a biguanide with diverse biological activities. Metformin (250 mg/kg, i.p.) increases hepatic AMPK activity and reduces blood glucose by more than 50% in a liver kinase B1-dependent manner in mice fed normal and high-fat diets, respectively, and reduces blood glucose by 40% in ob/ob mice. It reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice when administered at doses of 10 or 50 mg/kg per day. It also reverses increased hepatic triglyceride and apolipoprotein A5 levels, as well as hepatic steatosis, in a dose-dependent manner in an ob/ob mouse model of non-alcoholic fatty liver disease (NAFLD). Metformin (250 mg/kg) reduces tumor growth in an HCT116 p53-\- human colon cancer mouse xenograft model, but has no effect on HCT116 p53-\- tumors overexpressing recombinant S. cerevisiae Ndi1 NADH dehydrogenase, a single-subunit ortholog of the multi-subunit mammalian mitochondrial complex I. Formulations containing metformin have been used in the treatment of type 2 diabetes. An oral hypoglycemic agent. Metformin-d6 contains six deuterium atoms on the two methyl substituents. It is intended for use as an internal standard for the quantification of metformin by GC- or LC-mass spectrometry. Metformin is an orally administered biguanide derivative used to lower blood glucose concentrations in patients with non-insulin-dependent diabetes mellitus. It improves insulin sensitivity and decreases insulin resistance by inhibiting Complex 1 of the mitochondrial respiratory chain and inducing AMP-activated protein kinase-dependent signaling. At 50-400 mg/kg body weight, metformin can stimulate glucose uptake in skeletal muscle and suppress hepatic gluconeogenesis in B6-Lep Metformin has also been shown to improve fatty liver disease by reversing hepatic steatosis in ob/ob mice, restoring ovarian function in polycystic ovary syndrome, and directly inhibiting tumor growth in cancer cell lines.
Applications
Pharmacokinetic Studies: Its isotopic labeling allows researchers to track the absorption, distribution, metabolism, and excretion of metformin in biological samples with high sensitivity and specificity. [] This is particularly useful in investigating drug interactions and evaluating the bioequivalence of different metformin formulations. [, ]
Analytical Method Development: Metformin-d6, Hydrochloride serves as an internal standard in analytical techniques like mass spectrometry for quantifying metformin in biological samples. [] This helps improve the accuracy and reliability of these methods by correcting for variations during sample preparation and analysis.
Related Compounds
Metformin Hydrochloride
Compound Description: Metformin hydrochloride is a widely prescribed oral antihyperglycemic agent used for the treatment of type 2 diabetes. It belongs to the biguanide class of drugs and works primarily by reducing hepatic glucose production and improving insulin sensitivity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Metformin hydrochloride is the non-deuterated analog of metformin-d6, hydrochloride. This means they share the same chemical structure, except metformin-d6, hydrochloride has six deuterium atoms replacing six hydrogen atoms. This isotopic substitution allows for the use of metformin-d6, hydrochloride as an internal standard in analytical techniques like mass spectrometry, facilitating the quantification of metformin hydrochloride in biological samples. []
Sitagliptin Phosphate Monohydrate
Compound Description: Sitagliptin phosphate monohydrate is an oral antihyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It works by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. [, , ]
Relevance: Sitagliptin phosphate monohydrate is often co-formulated with metformin hydrochloride in fixed-dose combination tablets for the treatment of type 2 diabetes. These combinations provide synergistic effects in controlling blood glucose levels. Therefore, research often investigates analytical methods to simultaneously quantify both drugs in biological samples, which may involve the use of metformin-d6, hydrochloride as an internal standard. [, , ]
Empagliflozin
Compound Description: Empagliflozin is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. It acts by blocking glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lower blood glucose levels. [, , ]
Relevance: Similar to sitagliptin, empagliflozin is also frequently co-formulated with metformin hydrochloride for enhanced antihyperglycemic effects. As a result, analytical methods capable of simultaneously quantifying both drugs in biological samples are crucial. Metformin-d6, hydrochloride could be employed as an internal standard in these analyses. [, , ]
Linagliptin
Compound Description: Linagliptin is another oral antihyperglycemic agent belonging to the DPP-4 inhibitor class, similar to sitagliptin. Like sitagliptin, it enhances incretin hormone activity to improve glycemic control. [, , ]
Relevance: Linagliptin is often used in combination with metformin hydrochloride for the treatment of type 2 diabetes. Consequently, there is a need for analytical methods to simultaneously quantify these drugs in biological matrices, potentially employing metformin-d6, hydrochloride as an internal standard. [, , ]
Pioglitazone Hydrochloride
Compound Description: Pioglitazone hydrochloride is an oral antihyperglycemic drug belonging to the thiazolidinedione class. It improves insulin sensitivity in peripheral tissues by acting as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [, ]
Relevance: Pioglitazone hydrochloride is frequently combined with metformin hydrochloride in fixed-dose combinations for the treatment of type 2 diabetes. These combinations offer improved glycemic control. Therefore, analytical methods capable of simultaneously quantifying both drugs in biological samples are essential. Metformin-d6, hydrochloride might be used as an internal standard in such analyses. [, ]
Glibenclamide
Compound Description: Glibenclamide belongs to the sulfonylurea class of oral antihyperglycemic drugs. It stimulates insulin secretion from pancreatic beta cells by binding to and blocking the sulfonylurea receptor 1 (SUR1). []
Relevance: Glibenclamide is often combined with metformin hydrochloride and pioglitazone hydrochloride in triple-drug formulations for the treatment of type 2 diabetes. The simultaneous analysis of these drugs in biological samples is important for pharmacokinetic studies and therapeutic drug monitoring. Metformin-d6, hydrochloride could be used as an internal standard in such multi-analyte assays. []
Vildagliptin
Compound Description: Vildagliptin is an oral antihyperglycemic drug belonging to the DPP-4 inhibitor class. Like other DPP-4 inhibitors, it enhances the activity of incretin hormones to improve glycemic control. []
Relevance: Vildagliptin is often combined with metformin hydrochloride in fixed-dose combinations for the treatment of type 2 diabetes. The co-administration of these drugs necessitates the development of sensitive and accurate analytical methods for their simultaneous quantification in biological samples. Metformin-d6, hydrochloride could be a valuable internal standard for these analyses. []
Nateglinide
Compound Description: Nateglinide is a rapid-acting oral antihyperglycemic agent belonging to the meglitinide class. It stimulates insulin secretion from pancreatic beta cells by binding to the sulfonylurea receptor 1 (SUR1), similar to sulfonylureas but with a faster onset and shorter duration of action. []
Relevance: Nateglinide is frequently combined with metformin hydrochloride in fixed-dose combinations for the treatment of type 2 diabetes. These combinations provide improved glycemic control by targeting different mechanisms of glucose regulation. Analytical methods for the simultaneous quantification of nateglinide and metformin hydrochloride in biological samples are crucial, and metformin-d6, hydrochloride could be a suitable internal standard for these analyses. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Riluzole-13C,15N2 is intended for use as an internal standard for the quantification of riluzole by GC- or LC-MS. Riluzole is a benzothiazole derivative with anti-excitotoxic effects that acts by blocking the presynaptic release of glutamate, indirectly antagonizing glutamate receptors, and inactivating neuronal voltage-gated Na+ channels (ED50 = 2.3 μM). Riluzole suppresses glutamate-induced seizures in rats at an ED50 value of 3.2 mg/kg and displays neuroprotective effects in hypoxic animals at an ED50 value of 4 mg/kg. Formulations containing riluzole have been explored as therapeutics for slowing disease progression of amyotrophic lateral sclerosis.
Mitoxantrone-d8 is intended for use as an internal standard for the quantification of mitoxantrone by GC- or LC-MS. Mitoxantrone is an anthraquinone that intercalates in DNA and inhibits topoisomerase II (IC50 = 5.3 μM), thus inhibiting cell proliferation. It also inhibits HIV-1 integrase (IC50 = 3.8 μM). Mitoxantrone is exported from cells in an ATP- and glutathione-dependent manner by multidrug resistance protein-1.4 Formulations containing mitoxantrone have been used in the treatment of cancer and multiple sclerosis.